

Using Nystatin for Controlled Membrane Permeabilization: Application Notes and Protocols

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Compound of Interest

Compound Name: *Nystatin*

Cat. No.: *B7933818*

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Introduction

Nystatin, a polyene macrolide antibiotic, is a well-established antifungal agent that functions by creating pores in fungal cell membranes through its interaction with ergosterol. This same mechanism can be harnessed in a controlled manner to transiently permeabilize the membranes of mammalian cells, which contain cholesterol instead of ergosterol. This controlled permeabilization allows for the introduction of otherwise impermeable molecules, such as small molecule drugs, fluorescent dyes, and other research probes, into the cytoplasm. These application notes provide detailed protocols and quantitative data for using **Nystatin** to induce controlled membrane permeabilization for research and drug development applications.

The primary mechanism of **Nystatin** involves its insertion into the lipid bilayer and aggregation to form aqueous pores or channels.^{[1][2][3]} The affinity of **Nystatin** is significantly higher for ergosterol, the primary sterol in fungal membranes, than for cholesterol in mammalian membranes, which accounts for its selective antifungal activity.^[2] However, at appropriate concentrations, **Nystatin** can form pores in mammalian cell membranes, creating a temporary pathway for the influx and efflux of small molecules.^[4] The pores formed by **Nystatin** have an effective radius of approximately 4 Å, allowing the passage of water, ions, and small solutes like urea and ethylene glycol, but excluding larger molecules such as glucose.

Key Applications

- **Drug Delivery:** Facilitating the intracellular delivery of small molecule drugs that have poor membrane permeability.
- **Cellular Research:** Introducing fluorescent probes, chelators, or other small molecules to study intracellular processes.
- **Electrophysiology:** Widely used in the "perforated patch" clamp technique to gain electrical access to the cell's interior without dialyzing intracellular contents.[\[5\]](#)

Data Presentation

The following tables summarize the quantitative effects of **Nystatin** on Chinese Hamster Ovary (CHO) cells, providing a guide for optimizing permeabilization conditions.

Table 1: Effect of **Nystatin** Concentration on CHO Cell Viability (MTS Assay) Over Time[\[1\]](#)

Nystatin Concentration (μmol/L)	10 min	20 min	30 min	40 min	50 min	60 min
100	~55%	~50%	~45%	~40%	~38%	~35%
150	<30%	<20%	<15%	<10%	<10%	<7%
200	<30%	<15%	<10%	<7%	<7%	<5%
300	<10%	<7%	<5%	<5%	<5%	<5%

Table 2: Time Course of **Nystatin**-Induced Membrane Permeabilization in CHO Cells (Calcein Leakage)[\[1\]](#)

Nystatin Concentration (μmol/L)	Time to First Observed Calcein Leakage
≤ 150	No significant signal loss within 1 hour
200	~40 minutes
250	~40 minutes
300	~35 minutes
600	~25 minutes

Experimental Protocols

Protocol 1: Preparation of Nystatin Stock and Working Solutions

Materials:

- **Nystatin** powder (light-sensitive)
- Dimethyl sulfoxide (DMSO)
- Cell culture medium or desired buffer (e.g., PBS, HBSS)
- Sterile microcentrifuge tubes
- Aluminum foil

Procedure:

- Stock Solution Preparation (25 mg/mL):
 - Weigh out approximately 2.5 mg of **Nystatin** powder in a sterile microcentrifuge tube.
 - Add 100 μL of 100% DMSO to the tube.
 - Vortex for approximately 30 seconds to dissolve the **Nystatin** completely. The solution should be clear and yellow.

- Wrap the stock solution tube in aluminum foil to protect it from light.
- Prepare the stock solution fresh on the day of the experiment.^[1]
- Working Solution Preparation (e.g., 200 µg/mL):
 - Just before the experiment, dilute the 25 mg/mL stock solution into the desired cell culture medium or buffer. For a 200 µg/mL working solution, add 8 µL of the stock solution to 1 mL of medium/buffer.
 - Mix thoroughly by gentle inversion or vortexing.
 - Wrap the working solution in aluminum foil and use it within 2-4 hours.^[1] Aqueous suspensions of **Nystatin** lose activity relatively quickly.^[6]

Protocol 2: Controlled Permeabilization of Adherent Mammalian Cells

Materials:

- Adherent mammalian cells cultured in multi-well plates
- **Nystatin** working solution (prepared as in Protocol 1)
- Molecule of interest for delivery (e.g., fluorescent dye, small molecule drug)
- Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
- Cell culture medium
- Incubator (37°C, 5% CO₂)
- Microplate reader or fluorescence microscope for analysis

Procedure:

- Cell Seeding: Seed adherent cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.

- Preparation:
 - Prepare the **Nystatin** working solution at various concentrations (e.g., 50, 100, 150, 200 μ M) in the desired buffer or medium.
 - Prepare the solution containing the molecule to be delivered.
- Permeabilization:
 - Aspirate the culture medium from the wells.
 - Wash the cells once with warm PBS or HBSS.
 - Add the **Nystatin** working solution containing the molecule of interest to the cells.
 - Incubate for a specific duration (e.g., 10, 20, 30, 60 minutes) at 37°C. The optimal time and concentration will depend on the cell type and the size of the molecule to be delivered.
- Wash and Recovery:
 - Aspirate the **Nystatin** solution.
 - Wash the cells three times with warm PBS or HBSS to remove the **Nystatin** and extracellular molecules.
 - Add fresh, pre-warmed culture medium to the cells.
 - Allow the cells to recover in the incubator for a desired period (e.g., 1-24 hours) to allow for membrane resealing.
- Analysis:
 - Assess the uptake of the molecule of interest using an appropriate method (e.g., fluorescence microscopy, flow cytometry, or a functional assay).
 - Evaluate cell viability using a standard assay (see Protocol 3).

Protocol 3: Assessing Cell Viability and Membrane Integrity

A. Propidium Iodide (PI) Staining for Membrane Integrity:

PI is a fluorescent dye that cannot cross the membrane of live cells, but can enter cells with compromised membranes and intercalate with DNA, fluorescing brightly.

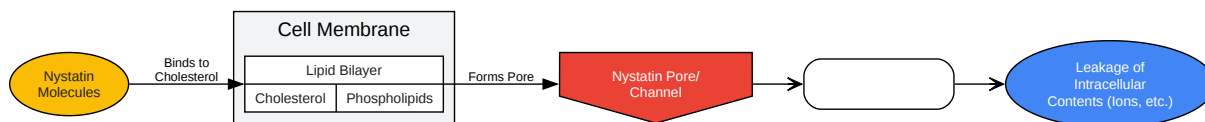
- After the permeabilization and recovery steps (Protocol 2), add PI to the culture medium at a final concentration of 1-5 µg/mL.
- Incubate for 5-15 minutes at room temperature, protected from light.
- Visualize the cells using a fluorescence microscope. Dead or permeabilized cells will show bright red fluorescence in the nucleus.
- Quantify the percentage of PI-positive cells using image analysis software or a flow cytometer.

B. Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity:

LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis.

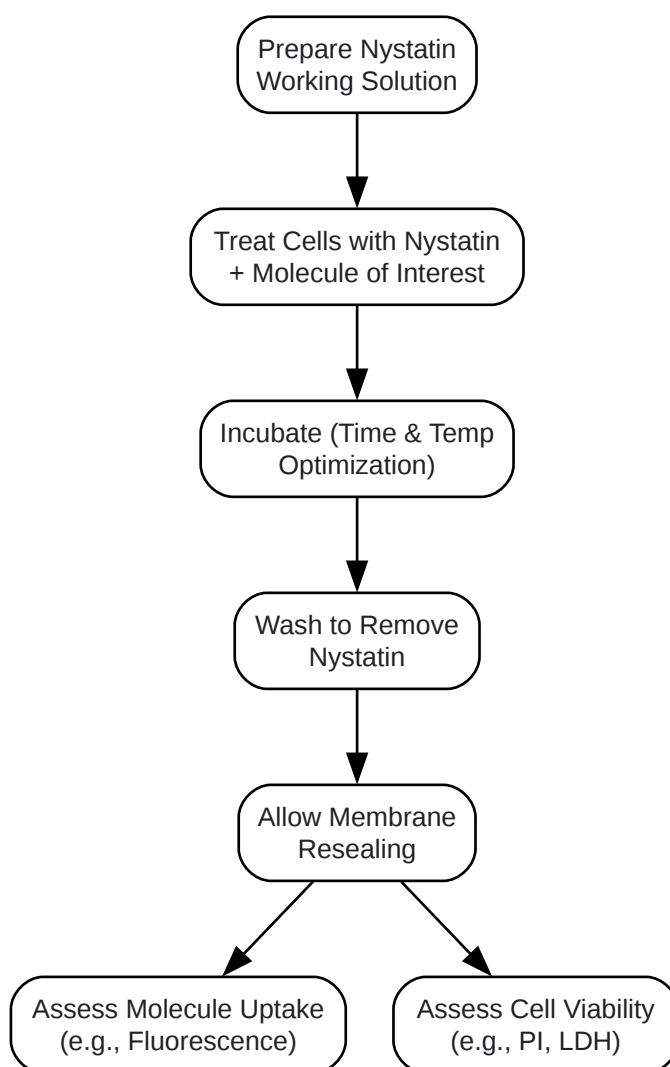
- After the desired incubation time with **Nystatin**, collect the cell culture supernatant.
- Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure the amount of LDH released into the supernatant.
- Lyse a set of control cells to determine the maximum LDH release.
- Calculate the percentage of cytotoxicity based on the ratio of LDH released from treated cells to the maximum LDH release.

Mandatory Visualizations



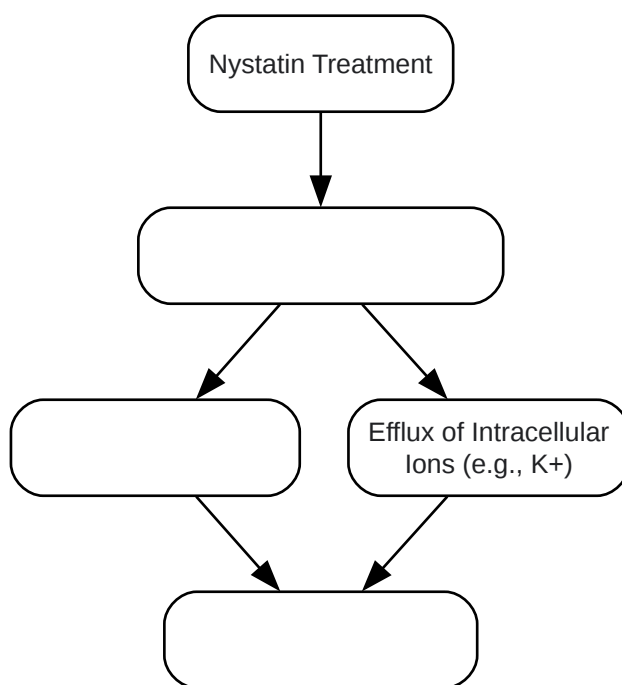
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Caption: Mechanism of **Nystatin**-induced membrane permeabilization.



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Caption: General experimental workflow for **Nystatin** permeabilization.



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Caption: Cellular consequences of **Nystatin**-induced permeabilization.

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